4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride
Description
Properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-4-12-11(3-1)15-10-7-13(16-12)5-8-14-9-6-13;;/h1-4,14-15H,5-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNNRTRNXSNEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC3=CC=CC=C3O2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as amines and carboxylic acids or their derivatives.
Cyclization Reactions: Cyclization steps are crucial to form the spirocyclic structure. This can be achieved using various cyclization agents and conditions.
Reduction Reactions: Reduction steps may be necessary to convert intermediate compounds into the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can replace one functional group with another, providing a pathway to derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Biological Properties
Research indicates that derivatives of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] exhibit significant biological activities:
- Aspartyl Protease Inhibition : Some analogues have been tested as inhibitors for HIV protease (HIV-1) and β-secretase (BACE-1), which are crucial targets in the treatment of HIV and Alzheimer's disease respectively. These inhibitors work by blocking the enzymatic activity necessary for viral replication and amyloid plaque formation .
- Neuroprotective Effects : The compound has shown promise in studies related to neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .
Potential Therapeutic Applications
The diverse functional groups that can be introduced into the spirocyclic framework allow for the development of a library of compounds with tailored biological activities. Notable applications include:
- Antiviral Agents : Given its role as an HIV protease inhibitor, this compound can be further explored for its efficacy in antiviral therapies.
- Alzheimer's Disease Treatment : The inhibition of β-secretase suggests potential use in developing drugs aimed at reducing amyloid-beta peptide production, a key factor in Alzheimer's pathology.
Case Studies
Several studies have documented the synthesis and biological testing of various derivatives:
- Inhibition Studies : A study published in the Australian Journal of Chemistry detailed the synthesis of several substituted derivatives and their evaluation as potential inhibitors of HIV protease and BACE-1. The results indicated promising inhibitory activity with specific structural modifications leading to enhanced potency .
- Neuroprotective Research : Another study investigated the neuroprotective effects of these compounds on neuronal cells exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, highlighting their potential as neuroprotective agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Bioactivity
- Spiro Junction Variations : Replacing benzoxazepine with benzofuran (as in 3H-spiro[2-benzofuran-1,3'-piperidine]) alters electronic properties, affecting receptor binding .
- Carbamate Protection : The tert-butyl carbamate group in SynHet’s derivative enhances stability during synthesis, making it a preferred intermediate for APIs .
Physicochemical Properties
- Melting Points : Piperidine dihydrochloride analogs with bromo-methoxy substituents (e.g., 13a) show higher melting points (190–192°C), indicative of crystalline stability .
Research Findings and Limitations
- Discontinuation Issues : The base compound’s discontinued status limits its current use, though analogs remain accessible .
- Spectral Data Gaps: Limited NMR/MS data for some derivatives (e.g., 9-fluoro analog) hinders direct structural comparisons .
- Biological Screening : Only select compounds (e.g., 13a–13g) have been screened for antimicrobial activity; broader pharmacological profiling is needed .
Biological Activity
4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects and mechanisms of action based on current research findings.
- Molecular Formula : C15H22N2O·2HCl
- Molecular Weight : 246.354 g/mol
- CAS Number : [specific CAS number not provided in the search results]
Anticancer Properties
Research indicates that derivatives of spirobenzoxazepines exhibit significant anticancer activity. For instance, compounds similar to 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] have shown cytotoxic effects against various cancer cell lines. A study demonstrated that spirobenzoxazepine derivatives could inhibit the proliferation of human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Spirobenzoxazepine Derivative A | A549 | 15 |
| Spirobenzoxazepine Derivative B | MDA-MB-231 | 25 |
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of neurotrophic factors. This suggests a mechanism where the compound could be beneficial in neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
Preliminary studies have shown that spiro[1,5-benzoxazepine] derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, making these compounds potential candidates for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] is thought to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.
- Interference with Bacterial Cell Wall Synthesis : Leading to increased permeability and eventual cell death.
Case Studies
- Case Study on Anticancer Activity : A study involving the administration of a spirobenzoxazepine derivative in mice showed a significant reduction in tumor size compared to the control group. The treatment led to an increase in apoptosis markers within the tumor tissues.
- Neuroprotection in Animal Models : In a model of induced neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls.
Q & A
Basic: What are the standard synthetic routes for 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride?
Answer:
The compound is synthesized via reduction of substituted spiro-piperidinyl chromanone oximes using diisobutylaluminum hydride (DIBAH). This method yields the spiro-benzoxazepine core through a controlled rearrangement, with substituents on the aryl moiety influencing reaction efficiency. Post-synthesis, the product is typically purified via column chromatography and characterized using spectroscopic techniques .
Basic: What spectroscopic methods are employed to confirm the structure of the compound?
Answer:
Structural validation relies on IR spectroscopy (to identify functional groups like NH and C=O), GC-MS (for molecular weight confirmation), and NMR (1H/13C for regiochemical assignment). For example, 1H NMR resolves spirocyclic proton environments, while 13C NMR distinguishes quaternary carbons in the piperidine and benzoxazepine moieties .
Basic: How is the compound screened for biological activity in academic research?
Answer:
Primary assays focus on enzyme inhibition , such as HIV-1 protease and β-secretase (BACE-1). Protocols involve:
- In vitro enzyme assays : Measuring IC50 values using fluorogenic substrates.
- Selectivity testing : Cross-screening against related proteases (e.g., cathepsin D) to assess specificity.
- Dose-response curves : Performed in triplicate to ensure reproducibility .
Advanced: How do electronic and positional effects of substituents influence synthetic outcomes?
Answer:
Substituents on the aryl ring (e.g., electron-withdrawing groups at para positions) stabilize transition states during DIBAH-mediated reduction, enhancing rearrangement yields. Meta-substituted derivatives may sterically hinder cyclization, requiring optimized reaction times (e.g., 24–48 hours). Computational modeling (DFT) is recommended to predict substituent effects prior to synthesis .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from assay variability (e.g., buffer pH, enzyme source). Mitigation strategies include:
- Orthogonal assays : Validate hits using both fluorometric and colorimetric readouts.
- Purity verification : HPLC (>95% purity) to exclude confounding impurities.
- Structural analogs : Test derivatives to isolate pharmacophore contributions.
For example, spiro-benzoxazepine 5j showed divergent activity against HIV-1 vs. BACE-1, attributed to differential binding pocket flexibility .
Advanced: How can selective functionalization of the spirocyclic scaffold be achieved?
Answer:
The scaffold contains three orthogonally protectable functional groups (e.g., NH, O, and piperidine N). Example workflow:
Boc protection of the piperidine nitrogen.
Selective alkylation of the benzoxazepine NH using methyl iodide.
Deprotection and coupling : Introduce diverse substituents (e.g., fluorophenyl groups) via amide or urea linkages.
This approach enables rapid generation of analogues for SAR studies .
Basic: What are the storage and handling recommendations for the compound?
Answer:
While specific data are limited, structurally related spiro-piperidine derivatives are hygroscopic and require storage at –20°C under inert gas (argon). Handling in a glovebox with desiccant is advised to prevent hydrolysis. For long-term stability, lyophilization and storage in amber vials are recommended .
Advanced: How is computational chemistry utilized in optimizing spiro-benzoxazepine derivatives?
Answer:
- Docking studies : Predict binding modes to target enzymes (e.g., HIV-1 protease) using software like AutoDock Vina.
- QSAR models : Correlate substituent hydrophobicity (logP) with inhibitory potency.
- MD simulations : Assess conformational stability of the spirocyclic core in aqueous vs. lipid environments.
These methods guide prioritization of synthetic targets, reducing experimental trial-and-error .
Basic: What are the key intermediates in synthesizing this compound?
Answer:
Critical intermediates include:
- Substituted chromanone oximes : Prepared via condensation of hydroxylamine with ketones.
- Spiro-piperidinyl precursors : Generated by cyclization of oximes under basic conditions.
- DIBAH reaction mixture : Requires strict anhydrous conditions to avoid side reactions .
Advanced: How are spirocyclic byproducts minimized during synthesis?
Answer:
- Temperature control : Maintain –78°C during DIBAH addition to suppress over-reduction.
- Stoichiometric tuning : Use 1.2 equivalents of DIBAH to balance reactivity and selectivity.
- Workup optimization : Quench with saturated NH4Cl to precipitate aluminum salts, followed by extraction with ethyl acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
